molecular formula C15H14INO3 B3706072 N-(3-iodophenyl)-3,5-dimethoxybenzamide

N-(3-iodophenyl)-3,5-dimethoxybenzamide

Cat. No.: B3706072
M. Wt: 383.18 g/mol
InChI Key: QDBDLIZUIDVNJS-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a 3,5-dimethoxybenzamide core linked to a 3-iodophenyl group via an amide bond. The iodine atom at the meta position of the phenyl ring introduces significant steric bulk and polarizability, which may enhance binding affinity in biological systems through halogen bonding .

Properties

IUPAC Name

N-(3-iodophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO3/c1-19-13-6-10(7-14(9-13)20-2)15(18)17-12-5-3-4-11(16)8-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBDLIZUIDVNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3,5-dimethoxybenzamide typically involves the coupling of 3-iodoaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like thiolates and amines.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

N-(3-iodophenyl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It may be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3,5-dimethoxybenzamide depends on its specific application. In biochemical assays, it may interact with specific proteins or enzymes, altering their activity. The iodine atom can also facilitate the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-iodophenyl)-3,5-dimethoxybenzamide with structurally related compounds, focusing on substituent effects, synthetic yields, and biological activities where available.

Key Observations

Halogen Substitution :

  • The 3-iodophenyl group in the target compound distinguishes it from analogs with smaller halogens (e.g., chlorine in ). Iodine’s larger atomic radius and polarizability may enhance target engagement via halogen bonding, as seen in N-(3-iodophenyl)maleimide (IC₅₀ = 2.24 μM) .
  • In contrast, the 4-chloro-3-nitrophenyl group in combines halogenation with nitro functionality, likely favoring electrophilic interactions but reducing metabolic stability.

Methoxy Group Positioning: The 3,5-dimethoxybenzamide scaffold is conserved across multiple analogs. For example, compound 7d and the resveratrol analog retain this motif, which is associated with improved solubility and π-π stacking interactions.

Biological Activity Trends: Anticancer Potential: Replacement of picolinamide with 3,5-dimethoxybenzamide in compound 6g resulted in 55–114% growth inhibition in brain cancer cell lines, underscoring the pharmacophore’s importance. Enzyme Inhibition: N-(3-Iodophenyl)maleimide demonstrated potent enzyme inhibition (IC₅₀ = 2.24 μM), suggesting that the 3-iodophenyl group synergizes with maleimide’s electrophilic properties.

Synthetic Accessibility: Yields for indenothiazole-based analogs (25–50% ) indicate moderate synthetic feasibility, while trimethoxyphenyl derivatives required multi-step protocols with yields ~50–58%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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